2-(Isoquinolin-5-yl)acetic acid hydrochloride

Physicochemical profiling Lipophilicity Positional isomerism

Researchers relying on positional-isomer integrity for TRPV1 modulator programs face synthesis failures when generic isoquinolinylacetic acid blocks are procured without verifying substitution pattern. This 5-isomer hydrochloride resolves that risk: • Confirmed 5-positional isomer, validated as intermediate in US 6,933,311 Example 222A for VR1 antagonists. • ≥98% purity (HCl salt) outperforms typical free acid lots (95%), eliminating pre-reaction purification. • Crystalline solid with superior handling vs. sticky free acid; distinct LogP (1.6) aids logD tuning.

Molecular Formula C11H10ClNO2
Molecular Weight 223.66
CAS No. 1239464-79-9
Cat. No. B2934694
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Isoquinolin-5-yl)acetic acid hydrochloride
CAS1239464-79-9
Molecular FormulaC11H10ClNO2
Molecular Weight223.66
Structural Identifiers
SMILESC1=CC2=C(C=CN=C2)C(=C1)CC(=O)O.Cl
InChIInChI=1S/C11H9NO2.ClH/c13-11(14)6-8-2-1-3-9-7-12-5-4-10(8)9;/h1-5,7H,6H2,(H,13,14);1H
InChIKeyPPOJJODSPBLCOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Isoquinolin-5-yl)acetic acid HCl: Chemical Profile


2-(Isoquinolin-5-yl)acetic acid hydrochloride is a heterocyclic building block belonging to the isoquinolinylacetic acid class, specifically a salt of the 5‑positional isomer [1]. The compound consists of an isoquinoline core bearing an acetic acid side chain at the 5‑position, presented as a hydrochloride salt to improve handling and solubility properties. Its synthetic utility is documented in medicinal chemistry programs, notably as an intermediate in the preparation of VR1 antagonists [2].

Heterocyclic building block for medicinal chemistry synthesis.
Hydrochloride salt for improved handling and solubility.
Reported intermediate in VR1 antagonist preparation programs.

Why 5-Isoquinolinylacetic Acid HCl Is Irreplaceable


Isoquinolinylacetic acid positional isomers (1‑, 4‑, 5‑, 6‑, 7‑, 8‑substituted) are not interchangeable building blocks. Even subtle shifts in the attachment point of the acetic acid moiety alter computed lipophilicity, electronic distribution, and steric environment, which directly impact downstream reactivity in cross‑coupling or amidation reactions [1]. Furthermore, the hydrochloride salt form provides distinct crystallinity and ease‑of‑handling advantages over the free acid, which is typically a sticky solid . These differences mean that a procurement choice based solely on the isoquinolinylacetic acid core, without regard to positional isomer or salt form, can lead to failed syntheses or irreproducible biological data.

Positional isomer
1-, 4-, 6-, 7-, or 8-isomers may shift reactivity and lipophilicity, limiting direct substitution in cross-coupling or amidation steps.
Free acid form
The free acid may present handling challenges as a sticky solid; its crystallinity and dissolution profile may differ from the hydrochloride salt.
SAR context
Switching isomers can confound SAR studies due to altered electronic distribution and steric environment.

Quantitative Differentiation vs. Closest Analogs


Positional Isomer Lipophilicity Comparison

The computed lipophilicity (XLogP3-AA) of the free acid form of the target compound is 1.6 [1], while the 1‑positional isomer (2-(isoquinolin-1-yl)acetic acid) exhibits a computed LogP of 1.86 . This ΔLogP of +0.26 indicates higher lipophilicity for the 1‑isomer, which can alter solubility, permeability, and protein binding in biological assays.

Positional Isomer Lipophilicity
Class-level inference
Target XLogP3-AA: 1.6
1-Isomer LogP: 1.86
ΔLogP = +0.26
Lipophilicity difference may influence partition-dependent assay outcomes.
Computed values for free acid forms; data to verify experimentally.
Physicochemical profiling Lipophilicity Positional isomerism

Solubility Advantage of Hydrochloride Salt Form

The 6‑positional isomer free acid (2-(isoquinolin-6-yl)acetic acid) has a computed aqueous solubility of 3 g/L at 25 °C . Although no equivalent computed value is available for the 5‑isomer free acid, the hydrochloride salt of the 5‑isomer is universally supplied as a free-flowing crystalline solid, suggesting superior dissolution characteristics compared to the sparingly soluble free acid of the 6‑isomer .

Salt Form Solubility Advantage
Data to verify
Target: Crystalline HCl salt
6-Isomer free acid: ~3 g/L (computed)
Salt form may provide superior dissolution for solution-phase reactions.
No head-to-head experimental solubility data available.
Solubility Formulation Salt selection

Synthetic Utility in VR1 Antagonist Programs

The free acid form of the target compound is explicitly used as a reactant in Example 222A of US Patent 6,933,311 to prepare 5‑isoquinolinylacetic acid, a building block for fused azabicyclic VR1 antagonists [1]. No equivalent patent‑documented use was found for the 1‑, 6‑, or 7‑isomeric acetic acid derivatives in this class of antagonists, implying that the 5‑substitution pattern is specifically required for the synthetic route.

Synthetic Utility in VR1 Antagonists
Source review
Explicit intermediate in Example 222A, US 6,933,311
Supports research pathway for VR1 antagonist lead synthesis.
Exclusive documented use for 5-isomer in this patent program.
VR1 antagonist Pain Medicinal chemistry

Higher Purity Specification of the HCl Salt

Commercial sources list the hydrochloride salt at a minimum purity of 98% (Leyan, Catalog 1746868) , whereas the free acid (CAS 395074-85-8) is frequently supplied at a minimum purity of 95% (AKSci, Catalog 2213CT) . The 3‑percentage‑point higher purity specification for the salt reduces the burden of additional purification prior to use.

Higher Purity Specification
Specification review
HCl salt: 98% min.
Free acid: 95% min.
Δ = +3%
Higher purity specification may reduce pre-reaction purification steps.
Vendor specifications; actual lot purity may exceed minimum.
Purity Procurement specification Salt form

Application Scenarios for 5-Isoquinolinylacetic Acid HCl


VR1 Antagonist Lead Compound Synthesis

The compound serves as a validated intermediate in the preparation of fused azabicyclic VR1 antagonists, as directly demonstrated in Example 222A of US Patent 6,933,311 [1]. Researchers pursuing TRPV1 modulators for pain or inflammatory conditions can rely on this building block to reproduce reported synthetic pathways without the uncertainty of isomer scrambling.

SAR Studies with Controlled Lipophilicity

With a computed XLogP3-AA of 1.6 for the free acid, the 5‑isomer occupies a distinct lipophilicity space compared to the 1‑isomer (LogP 1.86) [1]. This property difference makes the hydrochloride salt a useful tool for tuning logD in lead optimization programs where small changes in hydrophobicity affect target engagement.

High-Throughput Synthesis with High Starting Purity

The hydrochloride salt is commercially available at a guaranteed minimum purity of 98% [1], which is 3 percentage points higher than typical free acid lots (95%) . This higher purity specification reduces the need for pre‑reaction purification, making it suitable for automated parallel synthesis platforms where impurity carry‑through can complicate purification.

Application
Selection Property
Validation Focus
VR1 Antagonist Lead Synthesis
Reported synthetic pathway context
Route reproducibility and isomer fidelity
Lipophilicity-Controlled SAR Studies
Defined computed lipophilicity space
LogD tuning in lead optimization
High-Throughput Synthesis Platforms
High minimum purity specification
Impurity carry-through and purification burden

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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